molecular formula C21H21N5O3S B11283081 N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11283081
M. Wt: 423.5 g/mol
InChI Key: YEFXGBZBRDFDOH-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a triazinone ring, a sulfanyl group, and a carbamoyl group attached to a phenyl ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multiple steps. The process begins with the preparation of the triazinone ring, followed by the introduction of the sulfanyl group and the carbamoyl group. The final step involves the attachment of the phenyl ring to the triazinone ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazinone ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)acetamide
  • N-(4-Methylphenyl)acetamide
  • N-(2,3-Dimethylphenyl)acetamide

Uniqueness

N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is unique due to the presence of the triazinone ring and the sulfanyl group, which are not commonly found in similar compounds. These functional groups confer specific chemical and biological properties that make it a compound of interest in various fields of research.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C21H21N5O3S/c1-3-17(27)23-16-7-5-4-6-15(16)19-20(29)24-21(26-25-19)30-12-18(28)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,27)(H,24,26,29)

InChI Key

YEFXGBZBRDFDOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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